2''-Amino-5,2''-dideoxyarbekacin
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Overview
Description
2’‘-Amino-5,2’‘-dideoxyarbekacin is a derivative of arbekacin, an aminoglycoside antibiotic. This compound was designed to enhance the antibacterial activity of arbekacin, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative bacteria . The modification involves replacing the 2’'-hydroxyl group with an amino group, which improves its stability against aminoglycoside-modifying enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’‘-Amino-5,2’‘-dideoxyarbekacin typically starts from dibekacin. The key step involves the replacement of the 2’'-hydroxyl group with an amino group. This can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired hydroxyl group . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the transformation.
Industrial Production Methods
Industrial production of 2’‘-Amino-5,2’'-dideoxyarbekacin follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient conditions .
Chemical Reactions Analysis
Types of Reactions
2’‘-Amino-5,2’'-dideoxyarbekacin undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the aminoglycoside core.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives .
Scientific Research Applications
2’‘-Amino-5,2’'-dideoxyarbekacin has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’‘-Amino-5,2’'-dideoxyarbekacin involves binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the translation process, leading to the death of the bacterial cell . The compound’s modification enhances its stability against enzymatic degradation, making it more effective against resistant bacteria .
Comparison with Similar Compounds
Similar Compounds
Arbekacin: The parent compound, used as an antibiotic against MRSA.
Kanamycin: An aminoglycoside antibiotic with a similar mechanism of action but different resistance profiles.
Uniqueness
2’‘-Amino-5,2’'-dideoxyarbekacin is unique due to its enhanced stability against aminoglycoside-modifying enzymes, making it more effective against resistant bacterial strains . This modification also reduces its toxicity compared to other aminoglycosides .
Properties
CAS No. |
147920-23-8 |
---|---|
Molecular Formula |
C22H45N7O8 |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
(2S)-4-amino-N-[(1R,2R,4S,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H45N7O8/c23-4-3-13(31)20(33)29-12-5-11(26)14(35-21-10(25)2-1-9(7-24)34-21)6-15(12)36-22-18(28)17(27)19(32)16(8-30)37-22/h9-19,21-22,30-32H,1-8,23-28H2,(H,29,33)/t9-,10+,11-,12+,13-,14-,15+,16+,17+,18+,19+,21+,22-/m0/s1 |
InChI Key |
FSFLZIYCLPIOMU-JVEZQEQYSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@H]2C[C@H]([C@@H](C[C@@H]2N)NC(=O)[C@H](CCN)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)N)N |
Canonical SMILES |
C1CC(C(OC1CN)OC2CC(C(CC2N)NC(=O)C(CCN)O)OC3C(C(C(C(O3)CO)O)N)N)N |
Origin of Product |
United States |
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